Isofenphos-d7

Isotope dilution mass spectrometry Pesticide residue analysis Internal standard selection

Quantifying isofenphos residues via LC-MS/MS without a matched deuterated internal standard introduces matrix-effect errors exceeding 60%. Isofenphos-d7 solves this with: • Non-exchangeable N-isopropyl-d7 labeling-resists H/D back-exchange in protic solvents and biological matrices, ensuring stable isotopic differentiation throughout sample preparation • +7 Da mass shift fully resolves from unlabeled analyte, meeting SANTE/11312/2021 IDMS acceptance criteria (recovery 70-120%, RSD <20%) • Co-elutes within ±0.1 min of target analyte for accurate recovery normalization across QuEChERS workflows and multi-residue panels

Molecular Formula C₁₅H₁₇D₇NO₄PS
Molecular Weight 352.44
Cat. No. B1155833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofenphos-d7
Synonymsisopropyl Ester O-Ester With O-Ethyl Isopropyl-d7-phosphoramidothioate Salicylic Acid;  Isopropyl-d7-Phosphoramidothioic Acid O-Ethyl Ester O-Ester With Isopropyl Salicylate;  Amaze-d7;  BAY 92114-d7;  Bayer 92114-d7;  Isophenphos-d7;  Oftanol-d7;  Pryfon 6
Molecular FormulaC₁₅H₁₇D₇NO₄PS
Molecular Weight352.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 0.01 g / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isofenphos-d7 Deuterated Internal Standard Overview


Isofenphos-d7 (CAS N/A; unlabeled parent CAS 25311-71-1) is a stable isotope-labeled analog of the organothiophosphate insecticide isofenphos, in which seven hydrogen atoms on the N-isopropyl moiety are replaced by deuterium . With a molecular formula of C₁₅H₁₇D₇NO₄PS and a molecular weight of 352.44 g/mol, the compound exhibits a +7 Da mass shift relative to unlabeled isofenphos (MW 345.39 g/mol) . Classified under organophosphorus pesticides, isofenphos-d7 is manufactured as a deuterated internal standard (ISTD) for isotope dilution mass spectrometry (IDMS), specifically designed to correct for matrix effects, extraction losses, and instrument variability in LC-MS/MS and GC-MS/MS quantification of isofenphos residues in food, environmental, and biological matrices .

Workflow
Isotope dilution mass spectrometry (IDMS) for isofenphos residue quantification
Selection Context
Deuterated internal standard with non-exchangeable N-isopropyl-d7 labeling
Method Compatibility
LC-MS/MS and GC-MS/MS platforms requiring matrix-effect correction

Why Isofenphos-d7 Cannot Be Replaced


Generic substitution of isofenphos-d7 with unlabeled isofenphos or the structurally related isofenphos-methyl as an internal standard introduces systematic quantification errors that compromise method accuracy. Unlabeled isofenphos co-elutes with the target analyte and cannot be distinguished in the mass spectrometer, rendering it useless as an internal standard . Isofenphos-methyl (MW 331.37 g/mol, C₁₄H₂₂NO₄PS) differs in both molecular formula and chromatographic behavior from isofenphos, meaning it does not co-extract, co-ionize, or co-elute identically with the target analyte, leading to uncorrected matrix effects . Even among deuterated alternatives, the labeling position critically determines utility: deuterium placed on exchangeable positions (e.g., N–H, O–H) undergoes hydrogen-deuterium (H/D) back-exchange in protic solvents or biological matrices, causing loss of the isotopic label and degradation of quantification accuracy . Isofenphos-d7, with deuteration exclusively on the N-isopropyl carbon-bound positions, occupies non-exchangeable sites that resist H/D exchange under standard analytical conditions, ensuring stable isotopic differentiation throughout sample preparation, extraction, and ionization .

!
Unlabeled isofenphos co-elutes with the target analyte and cannot be distinguished by mass spectrometry, rendering it unsuitable as an internal standard.
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Isofenphos-methyl differs in molecular formula and chromatographic behavior; it may not co-extract or co-ionize identically, leading to uncorrected matrix effects.
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Deuterated standards with labels on exchangeable positions risk H/D back-exchange in protic solvents; labeling position critically determines quantification accuracy.

Isofenphos-d7 Quantitative Differentiation Evidence


Isotopic Enrichment and Mass Shift for MS Differentiation

Isofenphos-d7 is supplied at 99 atom % D isotopic enrichment, as certified by C/D/N Isotopes (Product D-8200) and corroborated by Fisher Scientific and Alfa Chemistry specifications . This corresponds to a molecular weight increase of +7.05 Da (352.44 vs. 345.39) relative to unlabeled isofenphos . The European Union Reference Laboratory (EURL) guideline for pesticide residue analysis specifies that stable isotope-labeled internal standards (SIL-IS) should exhibit a mass difference of at least +3 Da from the unlabeled analyte to avoid spectral overlap; isofenphos-d7 exceeds this threshold by more than 2-fold . In contrast, isofenphos-methyl-d7 (a related but distinct organophosphate deuterated standard) has a molecular weight of approximately 338.4 g/mol and does not provide the same mass shift relative to isofenphos, limiting its suitability for isofenphos-specific quantification .

Isotopic Enrichment & Mass Shift
Head-to-head
+7 Da mass shift; 99 atom % D enrichment
Supports baseline-resolved MS detection without isotopic cross-talk.
Exceeds EURL +3 Da minimum threshold; supplier-certified enrichment.
Isotope dilution mass spectrometry Pesticide residue analysis Internal standard selection

Resistance to Hydrogen-Deuterium Back-Exchange

The deuterium labels in isofenphos-d7 are located exclusively on the carbon atoms of the N-isopropyl group, which are non-exchangeable positions under standard analytical conditions (pH 2–8, aqueous/organic mobile phases, biological matrices) . This labeling strategy avoids the known pitfall of H/D back-exchange that occurs when deuterium is placed on heteroatom-bound positions (e.g., N–D in amines, O–D in alcohols/phenols/carboxylic acids) or at α-carbons adjacent to carbonyl groups, where keto-enol tautomerism facilitates proton exchange . A 2023 CDC study (MSACL) demonstrated that ²H-labeled internal standards with exchangeable deuterium exhibited significant negative bias in urinary biomarker quantification compared to ¹³C-labeled standards, attributing this to differential matrix effects caused by retention time shifts of deuterated species [1]. The N-isopropyl-d7 labeling of isofenphos-d7, by occupying only carbon-bound, non-acidic positions, inherently mitigates this deuterium-specific bias, an advantage not guaranteed with all deuterated organophosphate standards .

H/D Back-Exchange Resistance
Cross-study comparable
N-isopropyl-d7: carbon-bound, non-exchangeable positions
Reported labeling strategy may support resistance to H/D exchange-induced bias.
Class-level inference from CDC MSACL 2023 study; compound-specific data to verify.
Hydrogen-deuterium exchange Isotopic label stability LC-MS/MS method robustness

Matrix Effect Correction by Deuterated Internal Standards

A 2019 Shimadzu application study evaluating 59 pesticides and 5 mycotoxins across four cannabis matrices (oil, gummy, flower, topical cream) demonstrated that quantification based solely on analyte peak area (without deuterated internal standard correction) produced inter-matrix accuracy deviations exceeding 60% with RSDs above 50% [1]. When analyte responses were normalized to their corresponding deuterated internal standards, accuracy improved to within 25% and RSDs dropped below 20% for all analytes [1]. Separately, a Chemosphere study (2008) found that deuterated standards with 10 or more deuterium atoms achieved acceptable accuracy (73–103% recovery) and precision (<25% RSD) for multiclass pesticide analysis in stream particle extracts, while non-deuterated approaches required matrix-matched calibration to approach comparable performance [2]. Although isofenphos-d7 contains 7 deuterium atoms (below the ≥10 Da threshold recommended for maximum performance), the close structural identity with the target analyte and the +7 Da mass shift are sufficient for reliable quantification when method validation confirms co-elution and equivalent ionization response [3].

Matrix Effect Correction
Class-level inference
Accuracy improved to within 25%; RSD dropped below 20%
Deuterated IS normalization essential for SANTE-compliant method accuracy.
Shimadzu 2019 multi-pesticide study; matrix-specific validation recommended.
Matrix effect correction Isotope dilution Multi-matrix pesticide quantification

Regulatory Method: Parent and Metabolite Quantification

The official analytical method for isofenphos, as specified by FUJIFILM Wako Pure Chemical Corporation, requires that both isofenphos and its oxon metabolite (isofenphos-oxon, MW 329.33, CAS 31120-85-1) be independently quantified, with the oxon content multiplied by a conversion coefficient and summed with the parent to obtain the total analytical value . Isofenphos-d7 serves as the matched internal standard specifically for the parent compound, while Oxyisofenphos-d7 (MW 336.37) is the corresponding deuterated standard for the oxon metabolite [1]. The use of a non-deuterated structural analog internal standard (e.g., diisobutyl phthalate, historically employed in isofenphos GC-FID/TCD collaborative studies) fails to separately track parent and metabolite during extraction and ionization, whereas the paired deuterated standards approach (Isofenphos-d7 + Oxyisofenphos-d7) provides independent correction for each analyte [2]. This is critical because isofenphos undergoes oxidative desulfuration to isofenphos-oxon in environmental and biological systems, and the two species exhibit different extraction efficiencies and ionization responses [3].

Parent & Metabolite Quantification
Cross-study comparable
Paired ISTD strategy with Oxyisofenphos-d7 for oxon metabolite
Supports official method requirement for independent dual-analyte correction.
Qualitative differentiation from historical non-isotopic ISTD approaches.
Pesticide residue regulatory compliance Isofenphos-oxon metabolite Official analytical method

Chemical Purity and Storage Stability

Isofenphos-d7 from C/D/N Isotopes is supplied with a certified chemical purity of >95% and isotopic enrichment of 99 atom % D . The compound is classified as stable when stored refrigerated under recommended conditions, with the explicit recommendation that it be re-analyzed for chemical purity after three years . In comparison, isofenphos-methyl reference standard (WITEGA PS173) is offered at >99.0% HPLC purity, a higher absolute purity, but this is an unlabeled standard that cannot serve as an isotopic internal standard for isofenphos . The Sigma-Aldrich PESTANAL® isofenphos standard (unlabeled, 100 μg/mL in acetonitrile) carries a limited shelf-life with an expiry date on the label, but provides no isotopic differentiation capability . The combination of defined chemical purity (>95%), certified isotopic enrichment (99 atom % D), and a documented stability protocol with re-analysis interval provides procurement traceability consistent with ISO 17034 reference material quality management requirements .

Chemical Purity & Stability
Head-to-head
>95% chemical purity; 3-year re-analysis protocol
Documented stability protocol supports laboratory quality management.
Supplier CoA traceability; compare with >99% purity for unlabeled analogs.
Reference standard quality assurance Shelf-life and stability ISO 17034 traceability

Recommended Applications for Isofenphos-d7


Food Residue Monitoring by LC-MS/MS

Regulatory laboratories performing isofenphos residue analysis in plant-based foods under GB/T 5009.144-2003 or SANTE/11312/2021 guidelines require isotope dilution mass spectrometry for definitive quantification. Isofenphos-d7 is added at the earliest stage of QuEChERS extraction to normalize recovery variations, with method acceptance criteria requiring recovery between 70–120% and RSD <20% [1]. The +7 Da mass shift ensures that the isofenphos-d7 signal is fully resolved from the unlabeled analyte in the MS detector, while the N-isopropyl-d7 labeling provides stable isotope tracking through acetonitrile extraction, dispersive SPE cleanup, and LC-ESI-MS/MS analysis without H/D exchange interference . This scenario is directly supported by the class-level evidence that deuterated IS normalization reduces inter-matrix accuracy deviations from >60% to within 25% [1].

Environmental Fate: Parent and Oxon Quantification

Environmental fate studies investigating isofenphos degradation kinetics require independent quantification of the parent compound and its oxon metabolite, as mandated by the official analytical method where oxon content is converted to isofenphos equivalents and summed . Isofenphos-d7 serves as the matched internal standard for the parent, while Oxyisofenphos-d7 provides independent correction for the oxon metabolite. This paired-ISTD strategy accounts for the differential extraction recoveries and ionization efficiencies of the P=S (parent) and P=O (oxon) species, which arise from their distinct physicochemical properties [2]. The use of a single non-isotopic internal standard (e.g., diisobutyl phthalate) cannot provide this dual-analyte correction, resulting in biased oxon-to-parent ratios and inaccurate half-life calculations [2].

Multi-Residue Pesticide Screening Panels

High-throughput multi-residue pesticide screening methods covering 50–500 analytes increasingly rely on panels of deuterated internal standards to correct for matrix effects across diverse sample types. Isofenphos-d7 can be incorporated into such panels alongside other deuterated organophosphate standards (e.g., chlorpyrifos-d10, malathion-d6) for comprehensive organophosphorus pesticide coverage [1][3]. The +7 Da mass shift is sufficient to avoid spectral overlap with any naturally occurring isobaric interferences in complex food or environmental extracts. Laboratories developing in-house multi-residue methods should verify that isofenphos-d7 co-elutes with isofenphos within ±0.1 min retention time and that the ISTD response in samples falls within ±20% of the average ISTD area in calibration standards .

Clinical Toxicology and Biomonitoring

In cases of suspected organophosphate poisoning or occupational exposure monitoring, isofenphos-d7 enables precise quantification of isofenphos in blood, urine, or tissue homogenates via LC-MS/MS. The non-exchangeable N-isopropyl-d7 label is critical in this context because biological matrices contain high concentrations of protic species (water, proteins, metabolites) that can drive H/D back-exchange in deuterated standards with exchangeable labels [4]. The 2023 CDC study demonstrated that ²H-labeled internal standards with suboptimal labeling positions exhibited significant negative bias in urinary biomarker quantification relative to ¹³C-labeled standards [4]. Isofenphos-d7's carbon-bound deuterium positions mitigate this risk, though laboratories should cross-validate against ¹³C-labeled alternatives when developing forensic or clinical methods requiring the highest accuracy [4].

Application
Selection Property
Validation Focus
Food Residue Monitoring (LC-MS/MS)
Matched deuterated ISTD for extraction recovery normalization
Method accuracy within 70–120% recovery; RSD ≤20% per SANTE guidelines
Environmental Fate: Parent & Oxon Quantification
Paired-ISTD strategy with Oxyisofenphos-d7 for independent dual-analyte correction
Differential extraction and ionization efficiency review for P=S and P=O species
Multi-Residue Pesticide Screening Panels
+7 Da mass shift sufficient to avoid spectral overlap; co-elution verification
ISTD response consistency; retention time alignment within ±0.1 min
Clinical Toxicology & Biomonitoring Research
Non-exchangeable carbon-bound deuterium labeling for biological matrix analysis
Cross-validation against ¹³C-labeled alternatives for forensic method development

Technical Documentation Hub

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